Lysergol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Lysergic Acid Diethylamide (LSD):

Lysergol is a precursor molecule to LSD, a more well-known psychedelic drug. Albert Hofmann, a Swiss chemist, accidentally synthesized LSD during his research on lysergic acid derivatives from ergot fungus in 1938 []. This discovery sparked extensive research into the psychoactive properties of LSD, leading to a greater understanding of serotonin and its role in the brain [].

Ligand for Serotonin Receptors:

Lysergol has a similar structure to serotonin, a neurotransmitter involved in mood, cognition, and perception. Due to this similarity, lysergol can bind to serotonin receptors in the brain, albeit with lower potency than LSD []. This binding can produce some mild psychedelic effects, but research on lysergol's specific interactions with serotonin receptors is limited compared to LSD.

Mycological Studies:

Lysergol is naturally produced by various ergot fungi that infect rye and other grains. Scientific research on ergot fungi often involves the identification and quantification of ergot alkaloids, including lysergol []. This research helps us understand the spread and impact of these fungi on agricultural crops.

Lysergol is an alkaloid belonging to the ergoline family, primarily derived from species of fungi, particularly those in the genus Claviceps, and plants in the morning glory family, such as Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea. It is chemically classified as 9,10-didehydro-8-hydroxymethyl-6-methyl-ergoline and has a molecular formula of C₁₆H₁₈N₂O. Unlike its more famous relative, lysergic acid diethylamide (LSD), lysergol is not classified as a controlled substance in the United States, allowing for legal possession and sale under the Federal Analog Act due to its lack of known pharmacological action or direct precursor relationship to LSD .

Lysergol itself does not possess a well-defined mechanism of action within biological systems. However, its significance lies in its role as a precursor to other ergoline alkaloids with diverse mechanisms. For instance, some ergoloid derivatives like nicergoline are thought to act by affecting various neurotransmitters and blood flow regulation pathways [].

- Tandem Reactions: These are employed to construct the piperidine skeleton essential for lysergol's structure.

- Rhodium-Catalyzed [3 + 2] Annulation: This late-stage indole formation reaction is crucial for synthesizing lysergol from simpler precursors .

The compound's reactivity allows it to participate in further transformations, making it a valuable intermediate in synthesizing other ergoloid medications, such as nicergoline.

Lysergol exhibits significant biological activity primarily through its interaction with serotonin receptors, notably the 5-HT2A receptors. This interaction leads to various mind-altering effects, including:

- Visual Distortions: Users report vivid alterations in color perception and patterns.

- Altered Time and Space Perception: The compound can distort the user's sense of time and spatial awareness.

- Heightened Introspection: Many users experience profound self-reflection and exploration of thoughts and emotions .

Additionally, lysergol may influence other neurotransmitter systems, contributing to its complex effects on mood and cognition.

The synthesis of lysergol can be approached through several methodologies:

- Enantioselective Total Synthesis: Researchers have developed methods for synthesizing (+)-lysergol using asymmetric reactions that yield specific enantiomers with desired biological activity .

- Catalytic Asymmetric Nitro-Michael Reaction: This technique has also been utilized to achieve total syntheses of lysergol alongside other related compounds .

These synthetic routes highlight the compound's significance in organic chemistry and medicinal applications.

Lysergol serves as an important intermediate in the synthesis of various ergoloid drugs. Its applications include:

- Pharmaceutical Development: Used in creating medications that target neurological conditions.

- Research Tool: Its unique properties make it valuable for studying serotonin receptor interactions and psychedelic effects.

Despite its potential applications, lysergol's legal status and safety profile necessitate careful consideration in research contexts.

Studies investigating lysergol's interactions with serotonin receptors have revealed its potential as a research compound for understanding psychedelic mechanisms. The primary focus has been on:

- 5-HT2A Receptor Binding: Research indicates that lysergol exhibits affinity for this receptor, which is implicated in hallucinogenic effects.

- Neurotransmitter Modulation: Its influence on other neurotransmitter systems suggests broader implications for mood regulation and cognitive function .

These studies contribute to a deeper understanding of how lysergol may affect human consciousness and perception.

Lysergol shares structural similarities with several other ergoline alkaloids. Here are some notable compounds for comparison:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lysergic Acid Diethylamide | Diethylamide group | Strong hallucinogenic properties; widely studied |

| D-Isolysergic Acid Amide | Amide group at position 8 | Less potent than LSD; potential therapeutic uses |

| Chanoclavine | Additional methyl groups | Exhibits psychoactive properties; less studied |

| Elymoclavine | Hydroxymethyl group | Similar origins but different pharmacological effects |

Lysergol is unique due to its lesser-known status compared to LSD while still being an important precursor in ergoloid synthesis. Its distinct pharmacological profile makes it a subject of interest for further research into psychedelic compounds and their therapeutic potentials.

Lysergol, a tetracyclic ergoline alkaloid, was first identified as a minor constituent of ergot fungi (Claviceps spp.) and later found in seeds of Convolvulaceae plants such as Ipomoea violacea and Argyreia nervosa. Its discovery emerged from mid-20th-century investigations into ergot alkaloids, which were historically linked to ergotism outbreaks caused by contaminated rye. Early phytochemical studies revealed lysergol’s presence in Claviceps purpurea sclerotia, where it coexists with agroclavine and elymoclavine. In Convolvulaceae, lysergol accumulates alongside ergine (lysergic acid amide) and ergometrine, primarily in seeds.

Table 1: Natural Sources of Lysergol

| Source Type | Species Examples | Key References |

|---|---|---|

| Fungi (Claviceps) | C. purpurea, C. paspali | |

| Plants (Convolvulaceae) | Ipomoea muricata, Argyreia nervosa |

The biosynthesis of lysergol in fungi involves oxidation of agroclavine via cytochrome P450 enzymes (e.g., CloA), while in plants, it derives from symbiotic Periglandula fungi that colonize seeds. This dual origin underscores its ecological role as a secondary metabolite with potential adaptive functions, though its exact biological significance remains under investigation.

Structural Classification Within the Ergoline Alkaloid Family

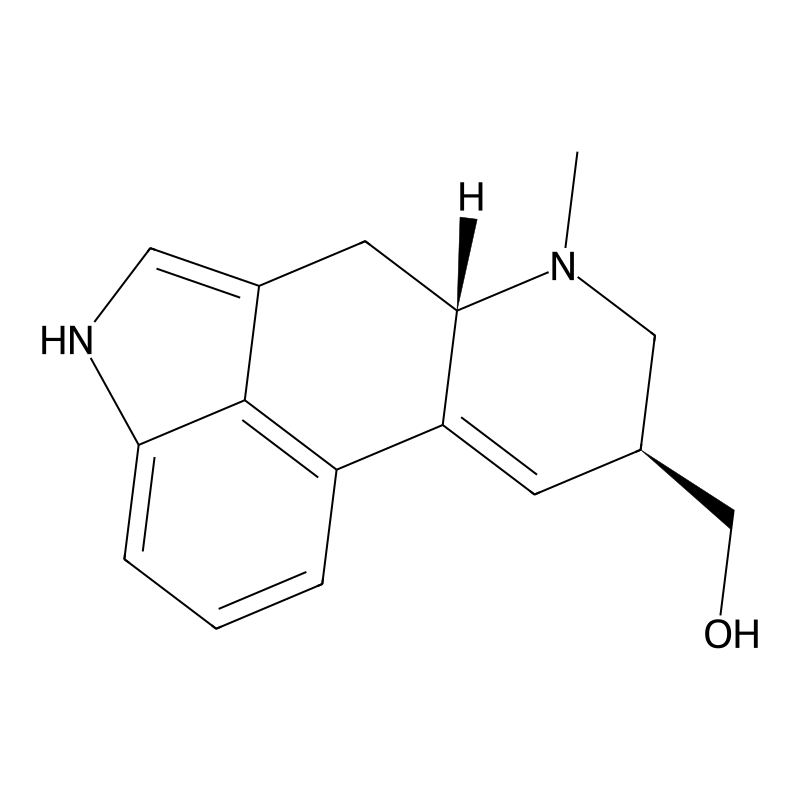

Lysergol (C16H18N2O) belongs to the clavine subgroup of ergolines, characterized by a tetracyclic structure comprising an indole moiety fused to a bicyclic terpene system. Unlike lysergic acid derivatives, lysergol lacks a carboxyl group at position 8 but features a hydroxyl group at position 9 (Figure 1). This structural distinction confers unique physicochemical properties, including reduced polarity compared to lysergic acid.

Key Structural Features:

- Core Ergoline Skeleton: Composed of a 6-methylergoline backbone with a double bond between C9 and C10.

- Functional Groups: A secondary alcohol at C9 and a methyl group at C6.

- Stereochemistry: The C5 position adopts an R-configuration, critical for interactions with serotonin receptors.

Figure 1: Lysergol Structure

OH | N—C9—C10 \ / C8 Simplified representation highlighting the hydroxyl group at C9 and the tetracyclic ergoline framework.

The synthesis of lysergol was first achieved through Woodward’s landmark 1956 total synthesis of lysergic acid derivatives, utilizing a tandem annulation strategy to construct the D-ring. Modern approaches employ palladium-catalyzed domino cyclizations for enantioselective production.

Comparative Analysis with Related Ergolines (e.g., Lysergic Acid, Ergonovine)

Lysergol’s structural analogs exhibit divergent biological activities due to functional group variations (Table 2).

Table 2: Structural and Functional Comparison of Key Ergolines

- Lysergic Acid: The carboxyl group at C8 enables conjugation into complex peptidic ergot alkaloids (e.g., ergotamine). In contrast, lysergol’s hydroxyl group limits its capacity for peptide bond formation, restricting its role to simpler alkaloid pathways.

- Ergonovine: This lysergic acid amide, used medically as a uterotonic, shares lysergol’s indole nucleus but incorporates a hydroxyethylamide side chain, enhancing serotonin receptor affinity.

X-ray crystallography and NMR studies confirm that lysergol’s C9 hydroxyl group induces steric hindrance, reducing binding to 5-HT2A receptors compared to LSD. However, it retains moderate affinity for 5-HT1A and 5-HT2B subtypes, implicating potential neuromodulatory roles.

The biosynthesis of lysergol begins with the conversion of L-tryptophan through a series of enzymatic transformations that establish the core ergoline ring system characteristic of all ergot alkaloids [1] [2]. This pathway represents one of the most complex alkaloid biosynthetic routes in nature, involving multiple oxidation, methylation, and cyclization reactions.

The initial committed step in lysergol biosynthesis involves the prenylation of L-tryptophan at the C-4 position of the indole nucleus [1] [2]. This reaction is catalyzed by dimethylallyl tryptophan synthase (DMATS), also designated as DmaW in Claviceps purpurea and FgaPT2 in Aspergillus fumigatus [2]. The enzyme utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor to generate 4-dimethylallyltryptophan (DMAT) [1] [2]. Notably, DMATS exhibits unusual independence from magnesium ions, distinguishing it from other prenyltransferases [2].

The structural basis for this prenylation reaction has been elucidated through X-ray crystallography of the DMATS enzyme from Aspergillus fumigatus [2]. The enzyme adopts a rare β/α barrel fold termed the "prenyltransferase barrel," which facilitates the enzyme-catalyzed Friedel-Crafts alkylation reaction [2]. The reaction mechanism involves the formation of a dimethylallyl carbocation that is stabilized by cation-π interactions with aromatic residues, including the substrate tryptophan and tyrosine-345 in the enzyme active site [2].

Following prenylation, the pathway proceeds through N-methylation of the amino group in DMAT, catalyzed by 4-dimethylallyltryptophan N-methyltransferase (EasF) [1]. This enzyme utilizes S-adenosyl-L-methionine as the methyl donor to produce 4-dimethylallyl-L-abrine [1]. The methylation step is critical for subsequent cyclization reactions that form the tetracyclic ergoline core structure.

The conversion of 4-dimethylallyl-L-abrine to chanoclavine-I represents one of the most complex transformations in the pathway, requiring the coordinated action of two enzymes: EasE and EasC [1] [3]. EasE functions as a FAD-dependent oxidoreductase, while EasC operates as a catalase with heme cofactor requirements [1] [3]. Genetic disruption studies in Claviceps purpurea have demonstrated that both enzymes are essential for chanoclavine-I formation, as deletion of either easE or easC results in accumulation of the immediate precursor with complete blockade of downstream alkaloid production [1] [3].

The proposed mechanism for chanoclavine-I formation involves multiple oxidation and decarboxylation steps [1] [3]. Initial desaturation of the C8-C9 bond generates a diene intermediate, followed by oxidation at the C7-C8 position and subsequent decarboxylation of an epoxide intermediate [1] [3]. These transformations result in the formation of the characteristic tetracyclic ergoline ring system that defines all ergot alkaloids, including lysergol.

Chanoclavine-I serves as a critical branch point in ergot alkaloid biosynthesis [1]. The enzyme chanoclavine-I aldehyde synthase (EasD) oxidizes the primary alcohol group of chanoclavine-I to generate chanoclavine-I aldehyde [1]. This aldehyde intermediate represents the last common precursor before pathway divergence toward different classes of ergot alkaloids, including the clavine alkaloids such as lysergol.

| Pathway Step | Enzyme | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Initial prenylation | DMATS/DmaW | L-tryptophan + DMAPP | 4-Dimethylallyltryptophan | Mg²⁺-independent |

| N-methylation | EasF | 4-Dimethylallyltryptophan | 4-Dimethylallyl-L-abrine | S-adenosyl-L-methionine |

| Ring closure | EasE + EasC | 4-Dimethylallyl-L-abrine | Chanoclavine-I | FAD, Heme |

| Aldehyde formation | EasD | Chanoclavine-I | Chanoclavine-I aldehyde | Unknown |

Key Enzymatic Transformations: Clavine Oxidase (CloA) and Isomerase Variants

The conversion of chanoclavine-I aldehyde to lysergol and related clavine alkaloids involves critical enzymatic transformations that determine the specific alkaloid profile produced by different fungal species [4] [5] [6]. These transformations represent key branch points in ergot alkaloid biosynthesis, with different enzyme variants directing metabolic flux toward distinct alkaloid classes.

The Old Yellow Enzyme (EasA) plays a pivotal role in determining the pathway branch from chanoclavine-I aldehyde [5] [6] [7]. This FMN-dependent enzyme exhibits species-specific activities that control whether the pathway proceeds toward festuclavine, agroclavine, or other clavine alkaloids [5] [6]. In Aspergillus fumigatus, EasA functions as a reductase, catalyzing the reduction of the α,β-unsaturated alkene in chanoclavine-I aldehyde to generate dihydrochanoclavine aldehyde [7] [8]. This reduction facilitates intramolecular cyclization between the aldehyde and amine groups to form the D ring characteristic of festuclavine [7] [8].

Conversely, EasA orthologs from Neotyphodium lolii and other Clavicipitaceae species exhibit isomerase activity rather than reductase function [5] [6]. These variants catalyze the conversion of chanoclavine-I aldehyde to agroclavine through a mechanism involving cis-trans isomerization of the C8-C9 double bond [5]. This isomerization process has been proposed to involve intermolecular hydrogen transfer between successive substrate molecules, representing a unique enzymatic mechanism in alkaloid biosynthesis [5].

Structural analysis of EasA from Aspergillus fumigatus has revealed the molecular basis for its catalytic activity [7]. The enzyme crystallizes as a homodimer with each monomer containing an FMN cofactor essential for catalytic function [7]. The active site architecture resembles that of other Old Yellow Enzymes, with conserved amino acid residues that facilitate the reduction of α,β-unsaturated carbonyl compounds [7]. The structural differences between reductase and isomerase variants of EasA likely involve subtle changes in active site geometry that alter substrate binding and catalytic mechanism.

Clavine oxidase (CloA) represents another critical enzyme in lysergol biosynthesis, functioning as a putative cytochrome P450 monooxygenase that catalyzes the oxidation of agroclavine [4] [9]. CloA exhibits remarkable diversity in its catalytic capabilities across different fungal species, with some orthologs performing single oxidation reactions while others catalyze sequential two-step oxidations [4]. This diversity directly impacts the alkaloid profile produced, as single oxidation yields elymoclavine while double oxidation generates lysergic acid or lysergol depending on the specific isomerization pattern.

Recent studies have demonstrated that CloA orthologs from various Clavicipitaceae species exhibit different oxidation profiles when expressed in Saccharomyces cerevisiae [4]. Of fifteen CloA orthologs screened, eight displayed activity on agroclavine substrate, with five capable of producing lysergic acid through two-step oxidation and three limited to single-step elymoclavine production [4]. These functional differences correlate with sequence variations, particularly in a region between the F-G helices that may be involved in substrate recognition and binding [4].

Protein engineering approaches have successfully enhanced CloA catalytic performance through the creation of chimeric enzymes [4]. The most notable example is the AT5 9Hypo CloA variant, which combines sequences from two different orthologs to achieve lysergic acid production levels 15 times higher than the wildtype 9Hypo CloA enzyme [4]. This chimeric enzyme produces lysergic acid at concentrations of 2.62 ± 0.235 μM per OD₆₀₀ unit, representing 95.86% of total detected ergot alkaloids [4].

The mechanism of CloA-catalyzed oxidation involves sequential hydroxylation and dehydrogenation reactions [4]. The first oxidation step converts agroclavine to elymoclavine through hydroxylation at the C-17 position, while the second step involves further oxidation to generate the carboxylic acid functionality characteristic of lysergic acid [4]. The enzyme requires NADPH and molecular oxygen as cofactors, consistent with its classification as a cytochrome P450 monooxygenase [4].

| CloA Variant | Source Organism | Oxidation Pattern | Lysergic Acid Yield | Product Selectivity |

|---|---|---|---|---|

| Claviceps purpurea | C. purpurea | Two-step | 2.23 ± 0.350 μM·OD₆₀₀⁻¹ | 94.57% lysergic acid |

| AT5 CloA | Aspergillus | Single-step | None detected | 100% elymoclavine |

| 9Hypo CloA | Hybrid source | Two-step | 0.174 ± 0.014 μM·OD₆₀₀⁻¹ | Low selectivity |

| AT5 9Hypo CloA | Engineered chimera | Two-step | 2.62 ± 0.235 μM·OD₆₀₀⁻¹ | 95.86% lysergic acid |

| AT5 Cpas CloA | Engineered chimera | Two-step | 2.678 ± 0.143 μM·OD₆₀₀⁻¹ | 98.03% lysergic acid |

Metabolic Engineering in Heterologous Hosts (e.g., Saccharomyces cerevisiae)

The development of heterologous production systems for lysergol and related ergot alkaloids has emerged as a promising alternative to traditional fermentation using native fungal producers [10] [11]. Saccharomyces cerevisiae has proven particularly valuable as a heterologous host due to its well-characterized metabolism, genetic tractability, and industrial scalability [10] [11] [4].

The complete reconstitution of the ergot alkaloid pathway in Saccharomyces cerevisiae represents a landmark achievement in metabolic engineering [10] [11]. Researchers have successfully assembled all necessary biosynthetic genes to enable de novo production of D-lysergic acid from simple carbon sources [10] [11]. The engineered pathway incorporates genes encoding DMATS (dmaW), EasF (easF), EasE (easE), EasC (easC), EasD (easD), EasA (easA), EasG (easG), and CloA (cloA) in a carefully orchestrated manner [10] [11].

The construction strategy involved sequential integration of pathway segments, each designed to produce detectable intermediate metabolites [11]. The first segment enabled chanoclavine-I production through expression of the early pathway genes [11]. Addition of the second segment containing easG, easA, and additional copies of supporting genes resulted in agroclavine accumulation [11]. Finally, integration of cloA completed the pathway to enable D-lysergic acid production [11].

Optimization of heterologous expression required extensive metabolic engineering beyond simple gene introduction [10] [11] [4]. Key modifications included increasing gene copy numbers for rate-limiting enzymes, particularly easC and dmaW [11]. Supplemental expression of fad1 and pdi1 genes enhanced cofactor availability and protein folding, respectively [11]. These optimizations collectively improved chanoclavine-I yields and supported efficient pathway flux toward final products [11].

The identification and optimization of suitable enzyme orthologs proved critical for successful heterologous production [10] [11] [4]. Many native ergot alkaloid biosynthetic enzymes exhibit poor activity in yeast systems, necessitating extensive screening of orthologs from different fungal species [11]. For example, only two of eight screened EasE orthologs (from Aspergillus japonicus and Epichloe coenophialia) showed detectable activity in yeast, with the Aspergillus japonicus variant providing optimal performance [11].

Recent advances in CloA engineering have significantly enhanced production capabilities in yeast systems [4]. The development of chimeric CloA variants through rational protein design has increased lysergic acid production levels by up to 15-fold compared to wildtype enzymes [4]. These engineered variants, such as AT5 9Hypo CloA, demonstrate the potential for creating industrial-scale production strains through targeted enzyme optimization [4].

Cofactor engineering represents another critical aspect of metabolic engineering for ergot alkaloid production [10] [11]. The pathway requires multiple cofactors including NADPH for CloA activity, FAD for EasE function, and S-adenosyl-L-methionine for EasF methylation reactions [10] [11]. Metabolic modifications to enhance cofactor availability, such as overexpression of NADPH-generating enzymes and optimization of methionine metabolism, have proven essential for achieving high production titers [10] [11].

The scalability of yeast-based production systems has been demonstrated through successful fermentation at laboratory scale [10] [11]. The optimized strain achieved D-lysergic acid titers of 1.7 mg/L in 1-liter bioreactor cultivations and 1.4 mg/L in 4-liter fermentations [11]. While these titers remain below commercial requirements, they establish proof-of-concept for biotechnological production and provide a foundation for further optimization [11].

Process optimization strategies for enhanced production include fed-batch fermentation protocols, pH control, and oxygenation management [10] [11]. The complex nature of the ergot alkaloid pathway, with its multiple oxidation steps and cofactor requirements, necessitates careful control of fermentation conditions to maintain enzyme activity and minimize by-product formation [11]. Temperature control proves particularly critical, as many pathway enzymes exhibit temperature sensitivity that can limit overall pathway flux [11].

Current limitations of heterologous production systems include relatively low titers compared to native producers and the complexity of pathway optimization [10] [11]. The pathway involves eight enzymatic steps with multiple cofactor requirements, creating numerous potential bottlenecks that must be systematically addressed [11]. Additionally, product toxicity and metabolic burden on the host organism can limit achievable production levels [11].

Future directions for metabolic engineering include the development of cell-free biosynthetic systems, advanced protein engineering approaches, and synthetic biology tools for pathway optimization [4] [11]. The modular nature of the ergot alkaloid pathway makes it particularly amenable to mix-and-match approaches, where different enzyme variants can be combined to optimize specific product profiles [4]. These advances hold promise for establishing economically viable biotechnological production of lysergol and related ergot alkaloids [4] [11].

| Engineering Strategy | Target | Improvement Achieved | Key Findings |

|---|---|---|---|

| Complete pathway reconstitution | D-lysergic acid production | 1.7 mg/L titer | Proof-of-concept established [11] |

| CloA variant engineering | Enhanced oxidation activity | 15-fold increase | Chimeric enzymes outperform wildtype [4] |

| Cofactor optimization | NADPH/FAD availability | Improved pathway flux | Essential for enzyme function [11] |

| Gene copy number optimization | Rate-limiting steps | Enhanced precursor formation | Critical for overall yield [11] |

| Ortholog screening | Enzyme compatibility | Functional expression in yeast | Species-specific optimization required [11] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Milde B, Pawliczek M, Jones PG, Werz DB. Enantioselective Total Synthesis of (+)-Lysergol: A Formal anti-Carbopalladation/Heck Cascade as the Key Step. Org Lett. 2017 Apr 7;19(7):1914-1917. doi: 10.1021/acs.orglett.7b00675. Epub 2017 Mar 30. PubMed PMID: 28357872.

3: Yuan H, Guo Z, Luo T. Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Org Lett. 2017 Feb 3;19(3):624-627. doi: 10.1021/acs.orglett.6b03779. Epub 2017 Jan 20. PubMed PMID: 28106398.

4: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high. Forensic Sci Int. 2015 Apr;249:281-93. doi: 10.1016/j.forsciint.2015.02.011. Epub 2015 Feb 19. PubMed PMID: 25747328.

5: Smirnov VM, Sveshnikov DS, Myasnikov IL, Kuznetsova TE, Samko YN. [Evidences of Existence of Serotoninergic Nerves, Enhancing Duodenal Motility]. Vestn Ross Akad Med Nauk. 2015;(6):718-26. Review. Russian. PubMed PMID: 27093800.

6: Mace WJ, Lunn KL, Kaur N, Lloyd-West CM. Variation in the expression of ergot alkaloids between individual tillers of perennial ryegrass. Front Chem. 2014 Nov 24;2:107. doi: 10.3389/fchem.2014.00107. eCollection 2014. PubMed PMID: 25505785; PubMed Central PMCID: PMC4241844.

7: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Identification of legal highs--ergot alkaloid patterns in two Argyreia nervosa products. Forensic Sci Int. 2014 Sep;242:62-71. doi: 10.1016/j.forsciint.2014.06.025. Epub 2014 Jun 30. PubMed PMID: 25036782.

8: Ajazuddin, Alexander A, Qureshi A, Kumari L, Vaishnav P, Sharma M, Saraf S, Saraf S. Role of herbal bioactives as a potential bioavailability enhancer for Active Pharmaceutical Ingredients. Fitoterapia. 2014 Sep;97:1-14. doi: 10.1016/j.fitote.2014.05.005. Epub 2014 May 23. Review. PubMed PMID: 24862064.

9: Pesqueira A, Harmon DL, Branco AF, Klotz JL. Bovine lateral saphenous veins exposed to ergopeptine alkaloids do not relax. J Anim Sci. 2014 Mar;92(3):1213-8. doi: 10.2527/jas.2013-7142. Epub 2014 Feb 3. PubMed PMID: 24492541.

10: Luo M, Wang XS, Roth BL, Golbraikh A, Tropsha A. Application of quantitative structure-activity relationship models of 5-HT1A receptor binding to virtual screening identifies novel and potent 5-HT1A ligands. J Chem Inf Model. 2014 Feb 24;54(2):634-47. doi: 10.1021/ci400460q. Epub 2014 Feb 12. PubMed PMID: 24410373; PubMed Central PMCID: PMC3985444.

11: Maurya A, Dwivedi GR, Darokar MP, Srivastava SK. Antibacterial and synergy of clavine alkaloid lysergol and its derivatives against nalidixic acid-resistant Escherichia coli. Chem Biol Drug Des. 2013 Apr;81(4):484-90. doi: 10.1111/cbdd.12103. Epub 2013 Mar 21. PubMed PMID: 23290001.

12: Fallarero A, Pohjanoksa K, Wissel G, Parkkisenniemi-Kinnunen UM, Xhaard H, Scheinin M, Vuorela P. High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. Eur J Pharm Sci. 2012 Dec 18;47(5):941-51. doi: 10.1016/j.ejps.2012.08.021. Epub 2012 Sep 12. PubMed PMID: 22982401.

13: Sveshnikov DS, Smirnov VM, Myasnikov IL, Kuchuk AV. Study of the nature of sympathetic trunk nerve fibers enhancing gastric motility. Bull Exp Biol Med. 2012 Jan;152(3):283-5. PubMed PMID: 22803066.

14: Merkel S, Köppen R, Koch M, Emmerling F, Nehls I. Lysergol monohydrate. Acta Crystallogr Sect E Struct Rep Online. 2012 Feb 1;68(Pt 2):o523. doi: 10.1107/S1600536812002632. Epub 2012 Jan 25. PubMed PMID: 22347120; PubMed Central PMCID: PMC3275264.

15: Patil S, Dash RP, Anandjiwala S, Nivsarkar M. Simultaneous quantification of berberine and lysergol by HPLC-UV: evidence that lysergol enhances the oral bioavailability of berberine in rats. Biomed Chromatogr. 2012 Oct;26(10):1170-5. doi: 10.1002/bmc.2674. Epub 2011 Dec 30. PubMed PMID: 22213237.

16: Maurya A, Verma RK, Srivastava SK. Quantitative determination of bioactive alkaloids lysergol and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Biomed Chromatogr. 2012 Sep;26(9):1096-100. doi: 10.1002/bmc.1753. Epub 2011 Nov 25. PubMed PMID: 22120837.

17: Gooneratne SR, Scannell M, Wellby M, Fletcher L. Changes in concentrations of lysergol in urine and prolactin in plasma, rectal temperature and respiration rate in sheep selected for resistance or susceptibility to ryegrass staggers and fed ergovaline. N Z Vet J. 2011 Sep;59(5):233-8. doi: 10.1080/00480169.2011.601538. PubMed PMID: 21851300.

18: Inuki S, Iwata A, Oishi S, Fujii N, Ohno H. Enantioselective total synthesis of (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol by palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups. J Org Chem. 2011 Apr 1;76(7):2072-83. doi: 10.1021/jo102388e. Epub 2011 Mar 1. PubMed PMID: 21361331.

19: Deck JA, Martin SF. Enantioselective synthesis of (+)-isolysergol via ring-closing metathesis. Org Lett. 2010 Jun 4;12(11):2610-3. doi: 10.1021/ol100819f. PubMed PMID: 20462232; PubMed Central PMCID: PMC2879020.

20: Maurya A, Srivastava SK. Large-scale separation of clavine alkaloids from Ipomoea muricata by pH-zone-refining centrifugal partition chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Jun 15;877(18-19):1732-6. doi: 10.1016/j.jchromb.2009.04.036. Epub 2009 May 3. PubMed PMID: 19467935.